molecular formula C10H13NO2 B1273973 4-(Propylamino)benzoic acid CAS No. 73686-77-8

4-(Propylamino)benzoic acid

Cat. No.: B1273973
CAS No.: 73686-77-8
M. Wt: 179.22 g/mol
InChI Key: BFPWLARXKLUGHY-UHFFFAOYSA-N
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Description

4-(Propylamino)benzoic acid is an organic compound characterized by a benzoic acid core substituted with a propylamino group at the para position

Mechanism of Action

Target of Action

The primary target of 4-(Propylamino)benzoic acid is the sodium ion (Na+) channel on the nerve membrane . This compound acts on nerve endings and nerve trunks, which play a crucial role in nerve impulse conduction .

Mode of Action

This compound interacts with its target by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like this compound can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The action of this compound primarily affects the nerve impulse conduction pathway . By blocking the conduction of nerve impulses, it results in a loss of local sensation, which is beneficial for local surgery and treatment .

Pharmacokinetics

As a local anesthetic, it is likely to have a rapid onset and long duration of action .

Result of Action

The primary molecular and cellular effect of this compound’s action is the reversible blockage of nerve impulse conduction . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the synthetic route of this compound is characterized by simple operation, high total yields, and mild reaction conditions .

Biochemical Analysis

Biochemical Properties

4-(Propylamino)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid derivatives . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, this compound can act as a substrate for other enzymes involved in metabolic pathways, affecting the overall metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving local anesthetics, compounds similar to this compound have been shown to bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness, making it useful for local anesthesia.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with sodium ion channels affects the membrane potential by reducing sodium ion passage, which in turn blocks nerve impulse conduction . This mechanism is similar to that of other local anesthetics, which bind to specific parts of the sodium ion channel on the nerve membrane.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve performance and nutrient digestion in young pigs . At higher doses, toxic or adverse effects may occur, including changes in jejunal morphology and increased antioxidant capacity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by N-acetylation or conjugation with glycine in the liver to produce 4-aminohippuric acid . These metabolic processes are crucial for the compound’s excretion and overall metabolic balance. Additionally, its interaction with enzymes such as BAMT influences the synthesis of other metabolites, affecting the metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. For example, its interaction with BAMT occurs in the cytosol, where the enzyme catalyzes the methylation of benzoic acid derivatives . This subcellular localization is crucial for the compound’s role in biosynthetic pathways and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of 4-Bromobenzoic Acid: : One common synthetic route involves the nucleophilic substitution of 4-bromobenzoic acid with propylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

  • Reductive Amination: : Another method involves the reductive amination of 4-formylbenzoic acid with propylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 4-(Propylamino)benzoic acid often employs the amination of 4-bromobenzoic acid due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(Propylamino)benzoic acid can undergo oxidation reactions, particularly at the propylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

  • Substitution: : The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid mixture for nitration.

Major Products

    Oxidation: Propylaminobenzoic acid derivatives with oxidized side chains.

    Reduction: 4-(Propylamino)benzyl alcohol.

    Substitution: Nitro-substituted this compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(Propylamino)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure allows it to bind to proteins and enzymes, making it useful in studying enzyme kinetics and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They are investigated for potential use as anti-inflammatory agents, analgesics, and in the treatment of certain neurological disorders.

Industry

Industrially, this compound is used in the production of dyes, polymers, and as a precursor for various chemical syntheses. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: Similar in structure but lacks the propyl group. It is a precursor in the synthesis of folic acid in bacteria.

    4-(Methylamino)benzoic Acid: Contains a methyl group instead of a propyl group, leading to different chemical and biological properties.

    4-(Ethylamino)benzoic Acid: Contains an ethyl group, offering intermediate properties between the methyl and propyl derivatives.

Uniqueness

4-(Propylamino)benzoic acid is unique due to the presence of the propylamino group, which imparts distinct chemical reactivity and biological activity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications requiring specific hydrophobic interactions and steric effects.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

4-(propylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPWLARXKLUGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394942
Record name 4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73686-77-8
Record name 4-(propylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 4-(propylamino)benzoic acid during trifluralin degradation?

A1: The study by [] isolated and characterized bacterial strains capable of degrading trifluralin, a common herbicide. Through gas chromatography-mass spectrometry (GC-MS) analysis, they identified several metabolites, including this compound. This finding is significant because it sheds light on the biodegradation pathway of trifluralin in the environment. Understanding these pathways is crucial for assessing the environmental fate and potential impact of herbicides like trifluralin. Identifying specific metabolites helps researchers evaluate the persistence of these compounds and their potential effects on ecosystems and human health.

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